
Pasireotide diaspartate
Vue d'ensemble
Description
Le pasireotide diaspartate est un hexapeptide cyclique synthétique à action prolongée ayant une activité de type somatostatine. Il est commercialisé sous le nom de marque Signifor et est principalement utilisé dans le traitement de la maladie de Cushing et de l’acromégalie . Le this compound est un analogue de la somatostatine qui se lie aux récepteurs de la somatostatine, inhibant la sécrétion de corticotropine de l’adénome hypophysaire chez les patients atteints de la maladie de Cushing .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du pasireotide implique l’addition séquentielle d’acides aminés sur une phase solide pour obtenir du pasireotide linéaire protégé, qui est ensuite déprotégé et cyclisé pour former le produit final . Le processus implique généralement l’utilisation de groupes protecteurs et d’agents d’activation pour assurer la bonne séquence et structure du peptide.
Méthodes de production industrielle : La production industrielle du pasireotide diaspartate implique un couplage de fragments pour atteindre une pureté élevée (supérieure à 99,0 % par HPLC) . Le processus est évolutif et implique l’utilisation d’un tampon d’acide tartrique pour préparer une solution stérile pour injection sous-cutanée .
Analyse Des Réactions Chimiques
Peptide Coupling Reactions
Pasireotide's backbone is constructed via sequential peptide coupling reactions. Fragment-based synthesis minimizes impurities and enhances scalability:
-
Fragment Strategy : The linear peptide is synthesized using a 3+2+1 fragment coupling approach (tripeptide, dipeptide, and single amino acid fragments) .
-
Coupling Agents :
Example Reaction Conditions :
Step | Reagents | Solvent | Time | Yield |
---|---|---|---|---|
Fragment coupling | HBTU, DIPEA | DMF | 2–4 hrs | 85–92% |
Deprotection Steps
Temporary protecting groups are removed during synthesis to enable sequential elongation:
-
Fmoc Removal : 20% piperidine in DMF (2 × 10–15 min) cleaves Fmoc groups .
-
Global Deprotection : A mixture of 90% TFA, 5% water, and 5% TIS (2 hrs, RT) removes side-chain protections (e.g., benzyl, tert-butyl) .
Key Observations :
Cyclization Reaction
The linear peptide undergoes cyclization to form the bioactive cyclic structure:
-
Reagents : Diphenylphosphoryl azide (DPPA) or HBTU with DIPEA in DMF .
-
Conditions : 24–48 hrs at RT, achieving >95% cyclization efficiency .
Critical Factors :
-
High dilution (0.01–0.1 mM) prevents intermolecular reactions .
-
Cyclization between lysine and tyrosine residues ensures correct macrocycle formation .
Salt Formation with Aspartic Acid
Pasireotide free base is converted to its diaspartate salt for improved solubility and stability:
Quality Metrics :
Parameter | Specification |
---|---|
Purity (HPLC) | >99.5% |
Solubility | >10% w/v in water |
Purification and Isolation
Chromatographic methods ensure high purity:
-
Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients remove truncated sequences .
-
Precipitation : Crude peptide is isolated using methyl tert-butyl ether (MTBE) .
Yield Optimization :
Stability and Degradation
Pasireotide diaspartate exhibits high metabolic stability:
-
In Vitro Stability : No significant degradation in liver/kidney microsomes .
-
Primary Degradation Pathways :
Key Process Challenges
Applications De Recherche Scientifique
Cushing's Disease
Cushing's disease is characterized by excessive cortisol production, often due to pituitary adenomas secreting ACTH. Pasireotide diaspartate is indicated for adult patients with Cushing's disease who are not candidates for surgery or have not achieved remission post-surgery.
- Efficacy : Clinical trials have demonstrated that pasireotide significantly reduces urinary free cortisol levels. In a Phase III trial involving 162 patients, those receiving pasireotide showed a marked decrease in cortisol levels after six months, with 15% of patients on the lower dose and 26% on the higher dose achieving normal cortisol levels .
- Long-term Outcomes : A real-world observational study indicated that pasireotide provided sustained reductions in mean urinary free cortisol over a treatment duration of up to three years, with a notable safety profile .
Acromegaly
Acromegaly results from excess growth hormone, often due to pituitary tumors. Pasireotide has been shown to be effective in managing this condition as well.
- Clinical Findings : In studies, pasireotide treatment led to significant reductions in growth hormone levels and improvements in clinical symptoms associated with acromegaly .
Safety Profile
While pasireotide is generally well tolerated, it is associated with hyperglycemia due to its inhibitory effects on insulin secretion. Monitoring blood glucose levels is essential during treatment . The incidence of hyperglycemia-related adverse events can be managed effectively if addressed promptly .
Case Study 1: Cushing's Disease Management
A study involving 29 patients receiving pasireotide demonstrated that after 15 days of treatment, 22 patients experienced reduced cortisol levels, with five returning to normal levels . This rapid response highlights the drug's potential for immediate therapeutic effects.
Case Study 2: Long-term Efficacy
In a multicenter observational study of patients treated with pasireotide for Cushing's disease, results showed that over time, many patients maintained normal urinary free cortisol levels. The study reported that prior users had better management of hyperglycemia compared to new users .
Data Summary
Application | Indication | Efficacy | Safety Profile |
---|---|---|---|
Cushing's Disease | Adults not suitable for surgery | Significant reduction in urinary free cortisol levels | Risk of hyperglycemia |
Acromegaly | Growth hormone excess | Reduction in growth hormone levels | Similar safety concerns |
Mécanisme D'action
Le pasireotide exerce ses effets pharmacologiques en se liant à un large spectre de récepteurs de la somatostatine, y compris les sous-types 1, 3 et 5 . Cette liaison inhibe la sécrétion de l’hormone adrénocorticotrope (ACTH), ce qui entraîne une réduction des taux de cortisol chez les patients atteints de la maladie de Cushing . Le pasireotide inhibe également la libération de l’hormone de croissance humaine (HGH), du glucagon et de l’insuline, ce qui le rend efficace dans le traitement de l’acromégalie .
Comparaison Avec Des Composés Similaires
Le pasireotide est unique parmi les analogues de la somatostatine en raison de sa forte affinité pour le sous-type de récepteur de la somatostatine 5, qui est surexprimé dans les cellules de l’adénome corticotrope . Cela le distingue d’autres analogues de la somatostatine tels que l’octreotide et la lanréotide, qui ont des profils de liaison aux récepteurs différents .
Composés similaires :
Octreotide : Un autre analogue de la somatostatine utilisé dans le traitement de l’acromégalie et de certains types de tumeurs.
Lanréotide : Similaire à l’octreotide, utilisé pour le traitement à long terme de l’acromégalie et des tumeurs neuroendocrines.
Vapreotide : Un analogue de la somatostatine utilisé principalement pour le traitement des saignements des varices œsophagiennes.
Le profil de liaison plus large du pasireotide et sa plus grande affinité pour des sous-types de récepteurs spécifiques en font une option de traitement plus efficace pour certains troubles endocriniens .
Activité Biologique
Pasireotide diaspartate is a synthetic analog of somatostatin, primarily used in the treatment of Cushing's disease and other neuroendocrine tumors. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and case studies.
Pasireotide exerts its pharmacological effects through binding to somatostatin receptors (SSTRs). It has a high affinity for SSTR subtypes 1, 2, 3, and 5, which are involved in inhibiting hormone secretion from various endocrine glands. This mechanism is particularly relevant in conditions characterized by excessive hormone production, such as Cushing's disease.
Table 1: Binding Affinities of Pasireotide to Somatostatin Receptors
Receptor Type | Binding Affinity (Ki) |
---|---|
SSTR1 | High |
SSTR2 | Moderate |
SSTR3 | High |
SSTR4 | Low |
SSTR5 | High |
Pharmacokinetics
Pasireotide demonstrates linear pharmacokinetics across a range of doses. Key pharmacokinetic parameters include:
- Absorption : Peak plasma concentrations are reached within 0.25 to 0.5 hours post-administration.
- Volume of Distribution : Greater than 100 L, indicating extensive tissue distribution.
- Protein Binding : Approximately 88%.
- Metabolism : Minimal metabolism occurs; primarily excreted unchanged.
- Half-Life : Approximately 12 hours.
- Elimination : Primarily via hepatic clearance (48% biliary excretion) and minor renal clearance (7.63%) .
Clinical Efficacy
Pasireotide has shown significant clinical efficacy in managing Cushing's disease. A Phase III trial involving 162 patients demonstrated that after six months of treatment:
- Urinary Free Cortisol (UFC) levels normalized in:
- 15% of patients on 600 µg
- 26% of patients on 900 µg
- Average weight loss was noted at 6.7 kg, with improvements in blood pressure and lipid profiles .
Case Study Example : In a proof-of-concept study with 39 patients, pasireotide reduced UFC levels in 76% of cases after a short-term treatment period. After six months, nearly half the patients experienced substantial reductions in UFC levels .
Long-Term Efficacy and Safety
Long-term studies have indicated that pasireotide maintains its efficacy over extended periods. In a study with an extension phase lasting up to 36 months:
- Median mUFC remained within normal limits for over half the patients.
- Clinical improvements were sustained, although hyperglycemia-related adverse events occurred in approximately 39.5% of patients .
Adverse Effects
While pasireotide is generally well-tolerated, it can lead to several adverse effects:
Propriétés
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820232-50-6 | |
Record name | Pasireotide diaspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASIREOTIDE DIASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.